molecular formula C19H15NO4S B2674193 (Z)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione CAS No. 154285-24-2

(Z)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione

Cat. No. B2674193
CAS RN: 154285-24-2
M. Wt: 353.39
InChI Key: ZBIWNXHXEOBENC-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione, also known as MBOAT, is a thiazolidinedione derivative that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound has been synthesized using various methods and has been studied for its potential applications in the treatment of various diseases.

Scientific Research Applications

Corrosion Inhibition

One study highlighted the use of thiazolidinediones, specifically (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione (MeOTZD), as effective corrosion inhibitors for carbon steel in acidic solutions. The inhibitors were found to significantly enhance corrosion resistance through adsorption onto the metal surface, following the Langmuir isotherm model. Experimental and theoretical evaluations confirmed the inhibitors' performance and interaction mechanisms with the metal surface (Chaouiki et al., 2022).

Antimicrobial Activity

Research has synthesized and tested novel thiazolidine-2,4-dione derivatives for antimicrobial and antifungal activities. These compounds demonstrated varying degrees of effectiveness against gram-positive and gram-negative bacteria, as well as fungal isolates. The structure-activity relationship of these derivatives provides insights into their potential as antimicrobial agents (Alhameed et al., 2019).

Antidiabetic Agents

A study focused on the synthesis and evaluation of over 100 thiazolidine-2,4-diones for their hypoglycemic and hypolipidemic activities in diabetic mice. The research indicated that the presence of a 5-(4-oxybenzyl) moiety was crucial for significant activity, suggesting potential applications in diabetes management (Sohda et al., 1982).

Anti-inflammatory and Anticancer Activity

Another study demonstrated that (Z)-5-(4-methoxybenzylidene) thiazolidine-2, 4-dione could ameliorate adjuvant-induced arthritis by inhibiting macrophage migration and down-regulating pro-inflammatory cytokine mRNA expression. This suggests its potential as a therapeutic agent for inflammatory diseases (Ma et al., 2010). Additionally, derivatives of this compound have been synthesized and evaluated for their anticancer activity, indicating a promising direction for cancer treatment research (El-Adl et al., 2020).

properties

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c1-24-15-9-7-13(8-10-15)11-17-18(22)20(19(23)25-17)12-16(21)14-5-3-2-4-6-14/h2-11H,12H2,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIWNXHXEOBENC-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione

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